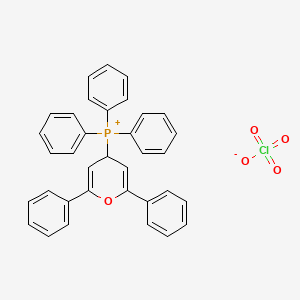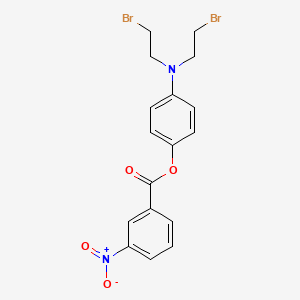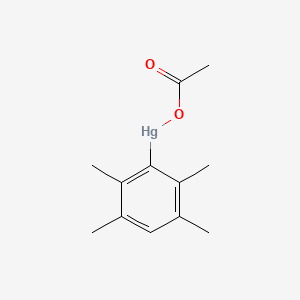
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a mercury atom bonded to an acetato group and a 2,3,5,6-tetramethylphenyl group. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- typically involves the reaction of mercury(II) acetate with 2,3,5,6-tetramethylphenylboronic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The acetato group can be substituted with other ligands, such as halides or other organic groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form coordination complexes with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- can be compared with other organomercury compounds, such as:
Phenylmercury acetate: Similar in structure but with a phenyl group instead of a 2,3,5,6-tetramethylphenyl group.
Methylmercury acetate: Contains a methyl group instead of a 2,3,5,6-tetramethylphenyl group.
Ethylmercury acetate: Contains an ethyl group instead of a 2,3,5,6-tetramethylphenyl group.
The uniqueness of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- lies in the presence of the 2,3,5,6-tetramethylphenyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
21450-81-7 |
|---|---|
Fórmula molecular |
C12H16HgO2 |
Peso molecular |
392.85 g/mol |
Nombre IUPAC |
acetyloxy-(2,3,5,6-tetramethylphenyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-7-5-9(3)10(4)6-8(7)2;1-2(3)4;/h5H,1-4H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
HWRVQNMGKGGEAO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1C)[Hg]OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)

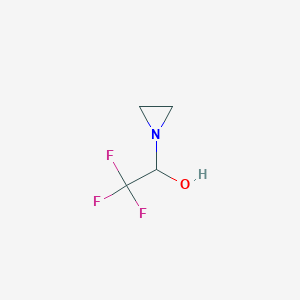
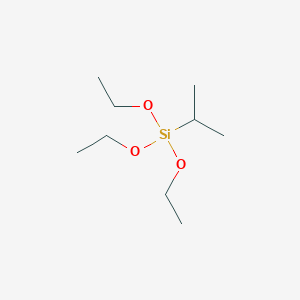

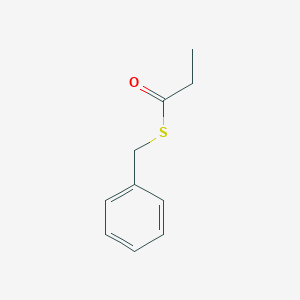



![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
